A-Aminoisobutyric acid hydroxamate
CAS No.:
Cat. No.: VC18423168
Molecular Formula: C4H8N2O4
Molecular Weight: 148.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H8N2O4 |
|---|---|
| Molecular Weight | 148.12 g/mol |
| IUPAC Name | 2-amino-3-(hydroxyamino)-2-methyl-3-oxopropanoic acid |
| Standard InChI | InChI=1S/C4H8N2O4/c1-4(5,3(8)9)2(7)6-10/h10H,5H2,1H3,(H,6,7)(H,8,9) |
| Standard InChI Key | TWSZBMWQULUGEZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)NO)(C(=O)O)N |
Introduction
Chemical Structure and Molecular Properties
A-Aminoisobutyric acid hydroxamate possesses a compact molecular architecture centered on a branched carbon backbone. The IUPAC name, 2-amino-3-(hydroxyamino)-2-methyl-3-oxopropanoic acid, reflects its substitution pattern: a methyl group at the β-carbon, an amino group at the α-position, and a hydroxamate group at the γ-carbon. This configuration enables dual functionality: the hydroxamate moiety acts as a metal-chelating agent, while the amino group participates in hydrogen bonding and electrostatic interactions .
Table 1: Molecular Properties of A-Aminoisobutyric Acid Hydroxamate
| Property | Value |
|---|---|
| Molecular Formula | C₄H₈N₂O₄ |
| Molecular Weight | 148.12 g/mol |
| IUPAC Name | 2-amino-3-(hydroxyamino)-2-methyl-3-oxopropanoic acid |
| CAS Number | Not publicly disclosed |
| Solubility | Water-soluble (predicted) |
The hydroxamate group’s ability to coordinate zinc ions is critical for its interaction with HDACs, which rely on zinc-dependent catalytic mechanisms .
Mechanism of Histone Deacetylase Inhibition
HDACs regulate gene expression by removing acetyl groups from histone lysine residues, leading to chromatin condensation and transcriptional repression. A-Aminoisobutyric acid hydroxamate inhibits HDACs by binding to their active-site zinc ions, blocking substrate access. This inhibition prevents deacetylation, maintaining an open chromatin structure and promoting tumor suppressor gene expression .
Structural Basis of Inhibition
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Zinc Chelation: The hydroxamate group forms a bidentate coordination complex with Zn²⁺ in HDACs, mimicking the transition state of acetylated lysine .
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Hydrogen Bonding: The amino and carbonyl groups stabilize interactions with HDAC residues (e.g., Asp 264 in HDAC1) .
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Steric Effects: The methyl group at the β-carbon may enhance selectivity by fitting into hydrophobic pockets of specific HDAC isoforms .
Comparative studies of hydroxamic acid inhibitors, such as trichostatin A and suberoylanilide hydroxamic acid (SAHA), suggest that A-Aminoisobutyric acid hydroxamate’s smaller size could favor isoform-specific targeting, potentially reducing off-target effects .
Biological Activities and Research Findings
While direct studies on A-Aminoisobutyric acid hydroxamate are sparse, its structural analogs and mechanistic parallels provide insights:
HDAC Isoform Selectivity
Class I HDACs (e.g., HDAC1, HDAC2) are preferentially inhibited by hydroxamic acids due to conserved active-site geometries. Peptide-based hydroxamate inhibitors, such as H3(23–29)K27Hd, exhibit nanomolar potency against HDAC1/2-containing complexes (IC₅₀ = 12–45 nM) . A-Aminoisobutyric acid hydroxamate’s potency remains unquantified but is hypothesized to align with these values due to shared pharmacophores.
Epigenetic Modulation in Disease Models
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Cancer: Hydroxamic acids reverse aberrant histone deacetylation in leukemia and solid tumors, inducing cell cycle arrest and apoptosis .
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Neurodegeneration: HDAC inhibition ameliorates synaptic plasticity deficits in Alzheimer’s models by enhancing acetylated histone H3 levels .
Synthetic Methodologies and Challenges
A-Aminoisobutyric acid hydroxamate can be synthesized via hydroxylamine-mediated nucleophilic acyl substitution of ester precursors. For example, reacting methyl 2-aminoisobutyrate with hydroxylamine hydrochloride in basic methanol yields the hydroxamate .
Key Synthetic Considerations
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Reagent Compatibility: Hydroxylamine’s nucleophilicity is pH-dependent, requiring alkaline conditions (pH > 9) for optimal reactivity .
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Side Reactions: Competing hydrolysis to carboxylic acids necessitates anhydrous conditions and stoichiometric hydroxylamine .
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Purification: Hydrophilic byproducts (e.g., NaCl) are removed via ion-exchange chromatography or recrystallization .
| Compound | IC₅₀ (HDAC1) | Selectivity | Clinical Status |
|---|---|---|---|
| SAHA | 10 nM | Pan-HDAC | Approved (CTCL) |
| Tubastatin A | 15 nM | HDAC6-selective | Preclinical |
| A-Aminoisobutyric acid hydroxamate | N/A | Hypothesized HDAC1/2 | Research phase |
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